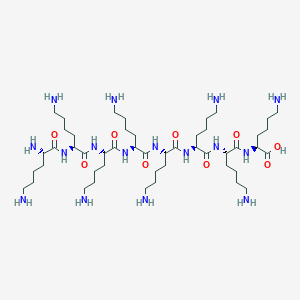

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH

説明

BenchChem offers high-quality H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

21743-34-0 |

|---|---|

分子式 |

C48H98N16O9 |

分子量 |

1043.4 g/mol |

IUPAC名 |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C48H98N16O9/c49-25-9-1-17-33(57)41(65)58-34(18-2-10-26-50)42(66)59-35(19-3-11-27-51)43(67)60-36(20-4-12-28-52)44(68)61-37(21-5-13-29-53)45(69)62-38(22-6-14-30-54)46(70)63-39(23-7-15-31-55)47(71)64-40(48(72)73)24-8-16-32-56/h33-40H,1-32,49-57H2,(H,58,65)(H,59,66)(H,60,67)(H,61,68)(H,62,69)(H,63,70)(H,64,71)(H,72,73)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChIキー |

NSUUVIXXNANWDB-TZPCGENMSA-N |

異性体SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |

正規SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |

製品の起源 |

United States |

Electrostatic Profiling of Octalysine (K8): Isoelectric Point, Physiological Charge, and Implications for Intracellular Drug Delivery

Executive Summary

Octalysine (H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH), commonly abbreviated as K8, is a synthetic, linear homopolymeric peptide composed of eight L-lysine residues. In the landscape of biopharmaceuticals and gene therapy, K8 is extensively utilized as a Cell-Penetrating Peptide (CPP) and a nucleic acid condensing agent[1]. The functional efficacy of K8 is fundamentally governed by its electrostatic profile—specifically, its high isoelectric point (pI) and its dense positive charge at physiological pH.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the acid-base equilibria of K8, provide self-validating experimental protocols for characterizing its electrostatic properties, and map the causality between its charge state and its translational utility in intracellular drug delivery.

Molecular Architecture and Acid-Base Equilibria

To understand the behavior of K8 in biological fluids, we must first map its ionizable moieties. K8 possesses a total of 10 ionizable groups:

-

One C-terminal α -carboxyl group

-

One N-terminal α -amino group

-

Eight side-chain ϵ -amino groups

The macroscopic pKa of the ϵ -amino groups in poly-L-lysine constructs is typically recorded at ~10.5[2]. The N-terminal α -amino group exhibits a lower pKa of ~8.5[3], while the C-terminal carboxyl group has a pKa of ~3.1.

Charge at Physiological pH (7.4)

At a physiological pH of 7.4, the environmental pH is significantly lower than the pKa of both the α -amino and ϵ -amino groups. According to the Henderson-Hasselbalch equation, these basic groups will be >99% protonated. Conversely, the pH is more than four units above the C-terminal pKa, ensuring complete deprotonation.

Causality Check: The N-terminal (+1) and C-terminal (-1) charges effectively neutralize each other. Therefore, the net charge of the molecule is entirely dictated by the eight protonated ϵ -amino side chains, resulting in a net charge of +8 .

Quantitative Summary of Ionizable Groups

| Ionizable Group | Count | Approximate pKa | State at pH 7.4 | Contribution to Net Charge |

| C-terminal α -Carboxyl | 1 | ~3.1 | Deprotonated (-COO⁻) | -1 |

| N-terminal α -Amino | 1 | ~8.5 | Protonated (-NH₃⁺) | +1 |

| Side-chain ϵ -Amino | 8 | ~10.5 | Protonated (-NH₃⁺) | +8 |

| Total Net Charge | 10 | - | - | +8 |

Isoelectric Point (pI) Dynamics

The isoelectric point (pI) is the pH at which the peptide carries a net electrical charge of zero. For a highly basic polyprotic molecule like K8, reaching a neutral state requires the suppression of almost all protonation events.

Starting from a fully protonated state (+9 at pH < 2), the molecule must lose 9 protons to reach a net charge of 0.

-

Loss of the C-terminal proton (pH > 3.1) drops the charge to +8.

-

Loss of the N-terminal proton (pH > 8.5) drops the charge to +7.

-

To reach 0, seven of the eight ϵ -amino groups must deprotonate.

Because the eight ϵ -amino groups share a nearly identical chemical environment, their microscopic pKa values are tightly clustered around 10.5[2]. The pI is calculated as the average of the macroscopic pKa values that bracket the neutral species (the loss of the 7th and 8th ϵ -amino protons). Consequently, the theoretical pI of K8 is approximately 10.5 .

Note on the Polyelectrolyte Effect: In longer polylysine chains, electrostatic repulsion between adjacent positive charges lowers the apparent pKa (making it easier to lose a proton). However, in a short octamer like K8, this shift is minimal, keeping the pI firmly in the highly alkaline range.

Experimental Validation Protocols

To empirically validate the theoretical pI and pKa values of K8, robust, self-validating analytical systems are required. Standard gel-based Isoelectric Focusing (IEF) is inadequate for K8 due to severe cathodic drift at pH > 10. Instead, we employ Capillary Isoelectric Focusing (cIEF) and Nuclear Magnetic Resonance (NMR) titration.

Protocol 1: Capillary Isoelectric Focusing (cIEF) for pI Determination

Causality: cIEF performed in a neutrally coated capillary prevents electroosmotic flow (EOF) and eliminates electrostatic adsorption of the highly cationic K8 to the capillary walls, ensuring that migration is purely a function of the peptide's pI.

-

Sample Preparation: Prepare a 0.5 mg/mL solution of K8 in LC-MS grade water. Mix with 2% (v/v) carrier ampholytes spanning a basic pH gradient (pH 8–11).

-

Internal Standardization: Introduce two synthetic peptide pI markers (e.g., pI 9.5 and pI 11.0) into the sample matrix. This creates a self-validating linear regression curve for precise pI interpolation.

-

Capillary Injection: Hydrodynamically inject the mixture into a neutral, hydrophilic-coated fused-silica capillary (50 µm ID x 30 cm).

-

Focusing: Submerge the anodic end in 100 mM H₃PO₄ and the cathodic end in 300 mM NaOH. Apply a focusing voltage of 25 kV for 15 minutes until the current stabilizes, indicating gradient formation.

-

Mobilization & Detection: Initiate chemical mobilization by replacing the anolyte with 100 mM H₃PO₄ containing 50 mM NaCl. Monitor the eluting zones via UV absorbance at 214 nm (peptide bond absorption).

Capillary Isoelectric Focusing (cIEF) workflow for K8 pI determination.

Protocol 2: ¹H-NMR Titration for Residue-Specific pKa Profiling

Causality: While potentiometric titration gives bulk charge data, ¹H-NMR tracks the specific deprotonation of the ϵ -amino groups by monitoring the upfield chemical shift of the adjacent ϵ -CH₂ protons[3].

-

Matrix Preparation: Dissolve K8 (5 mM) in D₂O containing 0.1 M NaCl. Crucial Step: The NaCl maintains a constant ionic strength, preventing activity coefficient fluctuations from skewing the pKa calculation.

-

Titration: Adjust the pD of the solution from 2.0 to 12.0 in 0.5 unit increments using NaOD and DCl.

-

Acquisition: Acquire 1D ¹H-NMR spectra at each pD point using a 600 MHz spectrometer with water suppression.

-

Data Fitting: Plot the chemical shift ( δ ) of the ϵ -CH₂ protons (initially around ~3.0 ppm) against the pD. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact microscopic pKa.

Translational Applications: K8 as a Cell-Penetrating Peptide

The +8 charge of K8 at physiological pH is not merely a physicochemical statistic; it is the mechanistic driver of its utility in drug delivery.

When K8 is conjugated to a therapeutic cargo (e.g., oligonucleotides, PMOs, or small molecules), the dense cationic charge facilitates strong electrostatic interactions with negatively charged glycosaminoglycans (GAGs) on the mammalian cell membrane[1]. This initial binding event triggers cellular internalization, primarily through endocytosis or macropinocytosis[4].

However, the journey does not end at internalization. Once inside the endolysosomal pathway, the complex faces a rapid pH drop from 6.5 in early endosomes to 5.5 in late endosomes[5]. Because the pKa of K8 (~10.5) is far above this range, K8 remains fully protonated and lacks the "proton sponge" buffering capacity seen in polymers like Polyethylenimine (PEI). Consequently, K8 often requires co-administration with endosomolytic agents (e.g., chloroquine) to efficiently escape the endosome and reach the cytosol[1].

Intracellular trafficking pathway of K8-mediated drug delivery complexes.

References

-

Characterization of Microbial Poly(ε-l-lysine) and Its Derivatives by Solid-State NMR, ACS Publications,[Link]

-

Cell-penetrating-peptide-based delivery of oligonucleotides: an overview, PubMed (National Institutes of Health),[Link]

-

NIPAm-Based Modification of Poly(L-lysine): A pH-Dependent LCST-Type Thermo-Responsive Biodegradable Polymer, Semantic Scholar,[Link]

-

Particle Tracking of Intracellular Trafficking of Octaarginine-modified Liposomes: A Comparative Study With Adenovirus, PMC (National Institutes of Health),[Link]

-

Engineered polymeric nanoparticles to guide the cellular internalization and trafficking of small interfering ribonucleic acids, Shoichet Lab - University of Toronto,[Link]

Sources

- 1. Cell-penetrating-peptide-based delivery of oligonucleotides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Particle Tracking of Intracellular Trafficking of Octaarginine-modified Liposomes: A Comparative Study With Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

Electrostatic interactions of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH with lipid bilayers

An In-Depth Technical Guide on the Electrostatic Interactions of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (Octalysine) with Lipid Bilayers

Executive Summary

The rational design of cell-penetrating peptides (CPPs), antimicrobial peptides (AMPs), and targeted nanotherapeutics requires a fundamental understanding of peptide-lipid interactions. H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH, commonly referred to as Octalysine or K8, is a highly cationic homooligopeptide (+8 charge at physiological pH) that serves as a critical model for studying electrostatic binding at the membrane interface.

While K8 shares the same net positive charge as its arginine counterpart (Octaarginine, R8), its biophysical behavior at the lipid bilayer is profoundly different. As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic, kinetic, and structural nuances of K8-membrane interactions. We will explore the causality behind its lipid selectivity, its inability to efficiently translocate across membranes, and the field-proven experimental workflows required to quantify these phenomena.

Biophysical Mechanisms of K8-Lipid Interactions

Electrostatic Recruitment and Lipid Selectivity

The primary driving force for K8 binding to a lipid bilayer is the long-range electrostatic attraction between the cationic ϵ -ammonium groups of the lysine side chains and the anionic headgroups of specific phospholipids[1].

-

High Affinity: K8 exhibits strong binding to negatively charged lipids such as phosphatidylserine (PS), phosphatidylglycerol (PG), and phosphatidylinositol (PI)[1].

-

Low Affinity: K8 interacts only weakly with zwitterionic lipids like phosphatidylcholine (PC), where the net-neutral headgroup limits electrostatic recruitment[1].

The initial binding event is largely entropically driven by the release of ordered water molecules and counterions (e.g., Na+ , Cl− ) from both the peptide and the lipid surface[2]. Once at the interface, the aliphatic spacer of the lysine side chain can engage in weak hydrophobic interactions, allowing the peptide to penetrate shallowly into the lipid headgroup region[3][4].

Structural Reorganization of the Bilayer

Upon binding, K8 does not act as a passive passenger; it actively remodels the membrane architecture:

-

Domain Segregation: In mixed neutral/anionic membranes (e.g., DOPC/DOPG), K8 sequesters anionic lipids, inducing the formation of distinct, long-lived lipid domains[3].

-

Interleaflet Coupling: Fluorescence correlation spectroscopy (FCS) reveals that peripheral adsorption of polylysine on the outer leaflet significantly reduces the lateral diffusion of lipids in both the outer and inner leaflets, indicating strong interleaflet coupling induced by the peptide[5].

-

Lipid Asymmetry: The electrostatic pull of K8 is sufficient to induce and maintain an asymmetric distribution of anionic lipids (like PS) in planar supported membranes, fundamentally altering the membrane's electrostatic potential[6].

The Kinetic Bottleneck: Why K8 Fails to Translocate

A critical question in CPP development is why R8 translocates efficiently into the cytosol while K8 remains trapped in endosomes. The answer lies in the kinetics of thermal pore stabilization. While both peptides bind to the membrane, arginine's guanidinium group forms strong, bidentate hydrogen bonds with lipid phosphates. Lysine's ammonium group can only form monodentate hydrogen bonds[7]. Atomistic molecular dynamics simulations reveal that while R8 aggregates within transient, naturally occurring thermal pores to prevent them from closing, K8 lacks this structural capacity. Consequently, pores close rapidly in the presence of K8, preventing membrane translocation and leading to endosomal entrapment.

Caption: Mechanistic divergence between K8 and R8 during lipid bilayer interaction.

Quantitative Data Summary

To guide experimental design, the biophysical parameters of K8 interactions are summarized below.

Table 1: Comparative Membrane Interaction Profiles (K8 vs. R8)

| Parameter | Octalysine (K8) | Octaarginine (R8) | Biological Consequence |

| Primary Interaction | Electrostatic + Monodentate H-bond | Electrostatic + Bidentate H-bond | R8 binds more tightly to phosphate groups. |

| Enthalpic Contribution | Lower ( ΔH is less exothermic) | Higher ( ΔH is more exothermic) | R8 insertion into the lipid interior is more favorable[2]. |

| Pore Kinetics | Fails to stabilize thermal pores | Hinders pore closure | K8 cannot translocate directly across the plasma membrane. |

| Cellular Fate | Endosomal entrapment | Cytosolic delivery | K8 requires endosomolytic agents for cargo delivery. |

Table 2: K8 Binding Affinity to Phospholipid Headgroups

| Lipid Type | Net Charge (pH 7.4) | K8 Binding Affinity | Primary Application |

| Phosphatidylcholine (PC) | Zwitterionic (0) | Weak | Negative control in binding assays[1]. |

| Phosphatidylethanolamine (PE) | Zwitterionic (0) | Moderate/Strong | EV capture due to hydrogen bonding potential[1]. |

| Phosphatidylserine (PS) | Anionic (-1) | Very Strong ( Kd≈102 nM) | Target for Extracellular Vesicle (EV) purification[1]. |

| Phosphatidylglycerol (PG) | Anionic (-1) | Very Strong | Model bacterial membrane assays[8]. |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls to verify the integrity of the lipid bilayer and the specific action of the K8 peptide.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for this application because it directly measures the heat ( ΔH ) released or absorbed during K8-lipid binding. This allows us to separate the entropic contribution (counterion release) from the enthalpic contribution (hydrogen bonding and van der Waals forces)[2][4][8][9].

Step-by-Step Methodology:

-

Lipid Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of POPC/POPG (3:1 molar ratio) at a 10 mM total lipid concentration. Hydrate the lipid film in degassed ITC buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) and extrude 11 times through a 100 nm polycarbonate membrane.

-

Peptide Preparation: Dissolve K8 in the exact same degassed ITC buffer to a concentration of 0.5 mM. Crucial: Mismatched buffers will generate massive heats of dilution, masking the binding signal.

-

Instrument Setup: Load the LUV suspension into the calorimetric cell (typically ∼200μL ) and the K8 solution into the injection syringe. Set the temperature to 25°C.

-

Titration Parameters: Program the ITC to perform 25 injections of 2μL each, with a 150-second spacing between injections to allow the baseline to re-equilibrate.

-

Control Titration (Self-Validation): Titrate K8 into pure buffer (no lipids) to measure the heat of peptide dilution. Subtract this background from the raw LUV titration data.

-

Data Analysis: Fit the integrated heat data to a one-site binding model to extract the association constant ( Ka ), stoichiometry ( N ), and enthalpy ( ΔH ).

Protocol 2: Calcein Vesicle Leakage Assay

Causality: To determine if K8 binding induces transient membrane defects or pores, we measure the release of an encapsulated fluorophore. Calcein is used because it self-quenches at high concentrations (>50 mM). When the membrane is disrupted by K8, calcein leaks into the surrounding buffer, dilutes, and fluoresces[8][10].

Caption: Step-by-step workflow for the calcein vesicle leakage assay.

Step-by-Step Methodology:

-

Encapsulation: Hydrate a POPG lipid film with a buffer containing 70 mM Calcein (pH adjusted to 7.4 with NaOH). Subject to 5 freeze-thaw cycles and extrude through a 100 nm filter.

-

Purification: Separate the calcein-loaded LUVs from unencapsulated calcein using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-50 column) equilibrated with an iso-osmotic buffer (20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4).

-

Baseline Measurement: Dilute the purified LUVs to a final lipid concentration of 10μM in a fluorometer cuvette. Monitor baseline fluorescence for 5 minutes ( λex=490 nm, λem=520 nm).

-

Peptide Challenge: Inject K8 at varying Peptide-to-Lipid (P/L) ratios (e.g., 1:100 to 1:10). Record the increase in fluorescence over 30 minutes.

-

Maximum Leakage (Self-Validation): Add 0.1% (v/v) Triton X-100 to completely solubilize the vesicles. The resulting fluorescence represents 100% leakage ( Fmax ).

-

Calculation: Calculate percentage leakage as: Fmax−F0Ft−F0×100 , where Ft is fluorescence at time t , and F0 is the baseline fluorescence.

References

-

Electrostatic Induction of Lipid Asymmetry | Journal of the American Chemical Society. American Chemical Society (ACS).[Link]

-

Peripheral adsorption of polylysine on one leaflet of a lipid bilayer reduces the lipid diffusion of both leaflets. Physical Chemistry Chemical Physics (RSC Publishing).[Link]

-

Interaction of Polylysines with the Surface of Lipid Membranes: The Electrostatic and Structural Aspects. Advances on Planar Lipid Bilayers and Liposomes.[Link]

-

Raman spectroscopic study of the interaction of poly-L-lysine with dipalmitoylphosphatidylglycerol bilayers. Biophysical Journal (PMC).[Link]

-

Membrane interactions of peptides representing the polybasic regions of three Rho GTPases are sensitive to the distribution of arginine and lysine residues. Molecular Membrane Biology (Taylor & Francis).[Link]

-

Application of peptides with an affinity for phospholipid membranes during the automated purification of extracellular vesicles. Scientific Reports (PMC).[Link]

-

The cell-penetrating peptide TAT(48-60) induces a non-lamellar phase in DMPC membranes. Biochimica et Biophysica Acta (PubMed).[Link]

-

Atomistic Molecular Simulations Suggest a Kinetic Model for Membrane Translocation by Arginine-Rich Peptides. Lund University Publications.[Link]

-

Poly-l-lysines and poly-l-arginines induce leakage of negatively charged phospholipid vesicles and translocate through the lipid bilayer upon electrostatic binding to the membrane. Biophysical Chemistry (PubMed).[Link]

-

Isothermal titration calorimetry: Partition of amphiphilic molecules to lipid bilayers by isothermal titration calorimetry. Nature Reviews Methods Primers.[Link]

-

Contour diagram of DPPG in a mixture with poly(L-lysine). ResearchGate.[Link]

-

Comparative study on the interaction of cell-penetrating polycationic polymers with lipid membranes. Chemistry and Physics of Lipids (PubMed).[Link]

-

Small-Angle X-ray Scattering Studies of Peptide–Lipid Interactions. Wong Lab | UCLA.[Link]

-

Anion-Mediated Transfer of Polyarginine across Liquid and Bilayer Membranes. ResearchGate.[Link]

Sources

- 1. Application of peptides with an affinity for phospholipid membranes during the automated purification of extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative study on the interaction of cell-penetrating polycationic polymers with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Peripheral adsorption of polylysine on one leaflet of a lipid bilayer reduces the lipid diffusion of both leaflets - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]

- 8. Poly-l-lysines and poly-l-arginines induce leakage of negatively charged phospholipid vesicles and translocate through the lipid bilayer upon electrostatic binding to the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zaguan.unizar.es [zaguan.unizar.es]

- 10. researchgate.net [researchgate.net]

Solid-phase peptide synthesis (SPPS) protocol for H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of the polycationic peptide, H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (Octa-L-Lysine), utilizing Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development. It offers an in-depth explanation of the chemical principles and practical considerations necessary for the successful synthesis of this challenging peptide sequence. The protocol covers resin selection, iterative amino acid coupling, final cleavage, and purification strategies, along with troubleshooting advice to mitigate common issues such as peptide aggregation.

Introduction: The Significance of Poly-Lysine Peptides and the SPPS Approach

Poly-L-lysine and other polycationic peptides are of significant interest in biomedical research and drug delivery due to their ability to interact with negatively charged molecules such as nucleic acids and cell membranes. Their applications range from gene transfection reagents to antimicrobial agents and drug carriers. The synthesis of well-defined, homogenous poly-lysine peptides is crucial for structure-activity relationship studies and the development of novel therapeutics.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the method of choice for the chemical synthesis of peptides.[1] In SPPS, the peptide chain is assembled stepwise while being covalently attached to an insoluble solid support (resin).[2] This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[3] The most widely used strategy in modern SPPS is the Fmoc/tBu approach, which employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[4]

The synthesis of homopolymeric peptides like octa-lysine presents unique challenges, primarily related to peptide aggregation on the solid support. This can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and a lower yield of the desired product. This protocol is designed to address these challenges through optimized reaction conditions and careful selection of reagents.

Materials and Reagents

For the successful synthesis of octa-lysine, it is imperative to use high-quality, peptide-synthesis-grade reagents and solvents.

| Reagent/Material | Grade | Recommended Supplier |

| Fmoc-Lys(Boc)-OH | Peptide Synthesis Grade | |

| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) | Peptide Synthesis Grade | |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | |

| Piperidine | Anhydrous | |

| N,N-Dimethylformamide (DMF) | Anhydrous, Amine-Free | |

| Dichloromethane (DCM) | Anhydrous | |

| Trifluoroacetic acid (TFA) | Reagent Grade | |

| Triisopropylsilane (TIS) | Reagent Grade | |

| Dithiothreitol (DTT) | Reagent Grade | |

| Diethyl ether | Anhydrous | |

| Acetonitrile (ACN) | HPLC Grade | |

| Water | HPLC Grade | |

| 2-Chlorotrityl chloride (2-CTC) Resin | 100-200 mesh, 1% DVB |

Note: The quality of DMF is critical for successful SPPS. Ensure it is amine-free to prevent premature Fmoc deprotection.[5]

Experimental Protocol: Step-by-Step Synthesis of Octa-L-Lysine

This protocol is designed for a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Resin Selection and First Amino Acid Loading

The choice of resin is crucial as it determines the C-terminal functionality of the peptide and the conditions for final cleavage.[6] For the synthesis of a peptide with a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is an excellent choice due to its high acid lability, which allows for mild cleavage conditions and minimizes side reactions.[5]

Procedure:

-

Resin Swelling: Place 2-CTC resin (0.1 mmol) in a reaction vessel. Add DCM (5 mL) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[7]

-

Amino Acid Preparation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.2 mmol, 2 equivalents) in DCM (3 mL). Add DIPEA (0.4 mmol, 4 equivalents) to the solution.

-

Loading: Drain the DCM from the swollen resin. Add the amino acid solution to the resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1, 5 mL) and agitate for 30 minutes.[5]

-

Washing: Drain the capping solution and wash the resin thoroughly with DCM (3 x 5 mL) and DMF (3 x 5 mL).

Iterative Peptide Chain Elongation

The peptide chain is built by repeating a two-step cycle of Fmoc deprotection and amino acid coupling for each of the remaining seven lysine residues.[8]

The SPPS Cycle:

Caption: Iterative cycle of Fmoc-SPPS for peptide chain elongation.

3.2.1. Fmoc Deprotection

The Fmoc group is removed using a secondary amine base, typically piperidine.[3]

Procedure:

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 3 minutes at room temperature.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Rationale: A two-step deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk of the Fmoc groups, and the second, longer treatment drives the reaction to completion.

3.2.2. Amino Acid Coupling

The next protected amino acid is activated and coupled to the newly freed N-terminal amine. HBTU is a common and efficient coupling reagent that forms an activated HOBt ester, which then reacts with the amine.[7]

Procedure:

-

Activation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in DMF (3 mL). Add DIPEA (0.8 mmol, 8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A positive test (blue beads) indicates the presence of free primary amines and an incomplete reaction.

Troubleshooting Aggregation: For poly-lysine sequences, aggregation can be a significant issue, leading to poor yields. If aggregation is suspected (indicated by slow solvent drainage or a positive Kaiser test after extended coupling times), consider the following:

-

Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.[9]

-

Use of Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl to the DMF can help disrupt secondary structures that lead to aggregation.[9]

-

Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection reactions and help overcome aggregation-related issues.[10]

Final Cleavage and Deprotection

Once the synthesis of the octa-lysine sequence is complete, the peptide is cleaved from the resin, and the Boc side-chain protecting groups are removed simultaneously using a strong acid, typically TFA.[11] Scavengers are added to the cleavage cocktail to trap the reactive carbocations generated during the deprotection of the Boc groups, preventing re-attachment to the peptide.[12]

Cleavage Cocktail:

| Component | Volume Percentage | Purpose |

| Trifluoroacetic acid (TFA) | 95% | Cleaves the peptide from the resin and removes Boc protecting groups. |

| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations. |

| Water | 2.5% | Promotes cleavage and solvates the peptide. |

Procedure:

-

Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail fresh in a well-ventilated fume hood.

-

Add the cleavage cocktail (5 mL) to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail (1-2 mL) and combine the filtrates.

Peptide Precipitation and Purification

The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.

Procedure:

-

Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

-

A white precipitate of the peptide should form.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage by-products.

-

Dry the peptide pellet under vacuum.

The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Characterization

The identity and purity of the synthesized octa-lysine peptide should be confirmed by analytical techniques such as:

-

Analytical RP-HPLC: To assess the purity of the final product.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide.

Conclusion

This application note provides a robust and detailed protocol for the solid-phase synthesis of octa-L-lysine. By understanding the chemical principles behind each step and implementing the recommended procedures and troubleshooting strategies, researchers can successfully synthesize this and other challenging polycationic peptides for a wide range of applications in science and medicine. The key to success lies in the use of high-quality reagents, careful monitoring of reaction completion, and the implementation of strategies to mitigate peptide aggregation.

References

- Benchchem. (n.d.). Application Notes and Protocols for N3-D-Lys(boc)-oh in Solid-Phase Peptide Synthesis (SPPS) Workflows.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- Synthesis of Polyalanine Peptides Containing a Lysine Residue via Solid-Phase Peptide. (n.d.).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).

- Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.).

- SPPS Tips For Success Handout. (n.d.). Mesa Labs.

- Purification and characterization of poly-ε-lysine from Streptomyces noursei NRRL 5126. (n.d.).

- Timeline of introducing coupling reagents and additives in SPPS and.... (n.d.). ResearchGate.

- Benchchem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine.

- Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014, May 22). Beilstein Journals.

- Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH.

- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Resins for Solid Phase Peptide Synthesis | Reagents, Chemicals and Labware. (n.d.). Merck.

- Resins for Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.

- Efficient purification of the antimicrobial peptide ε-poly-L-lysine from microbial culture medium with continuous ion-exchange chromatography. (2024, July 1). ResearchGate.

- ε-Poly-l-Lysine Peptide Chain Length Regulated by the Linkers Connecting the.... (n.d.). PMC - NIH.

-

Moss, J. A. (2005, June). Guide for resin and linker selection in solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.7. [Link]

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).

- Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. (2024, December 16). ACS Polymers Au.

- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). Thermo Fisher Scientific.

- Total wash elimination for solid phase peptide synthesis. (2023, December 9). PMC - NIH.

- Advanced SPPS. (2019, February 2). Polypeptide.

- Method for identifying and characterizing polylysine compounds. (2017, August 24). Google Patents.

- TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.).

- Kennedy, A. (2026, March 23). Choosing the Right Peptide Synthesis Strategy for Late-Stage Development and Manufacturing. AmbioPharm.

- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.).

- Enabling Sustainable Large-Scale SPPS Through Process Innovations. (2026, March 25). CPC Scientific.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). ResearchGate.

- Extraction and purification of ε-poly-l-lysine from fermentation broth using an ethanol/ammonium sulfate aqueous two-phase system combined with ultrafiltration. (n.d.). RSC Publishing.

- High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). (2014, January 23). Organic Letters.

- Solid Phase Peptide Synthesis (SPPS) explained. (n.d.). Bachem.

- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025, March 12). Knowledge UChicago.

- Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014, May 22). PMC - NIH.

- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC.

- Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives. (n.d.). PMC.

Sources

- 1. jpt.com [jpt.com]

- 2. Solid Phase Peptide Synthesis (SPPS) explained - Bachem [bachem.com]

- 3. peptide.com [peptide.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. peptidechemistry.org [peptidechemistry.org]

Application Note: Surface Functionalization of Gold Nanoparticles with Octalysine (K8) for Intracellular Delivery

Introduction and Mechanistic Insights

The functionalization of gold nanoparticles (AuNPs) with cell-penetrating peptides (CPPs) has revolutionized the intracellular delivery of impermeable therapeutics, including siRNA, plasmid DNA, and large proteins. Among cationic CPPs, the unmodified octalysine peptide (H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH , or K8 ) offers distinct advantages for nanoscale drug formulation.

Unlike thiol-terminated peptides that form rigid covalent Au–S bonds, K8 interacts with citrate-capped AuNPs through a highly cooperative, dual-affinity mechanism. The polycationic nature of the eight lysine residues drives strong electrostatic adsorption onto the polyanionic citrate layer, while the primary ε-amino groups and the N-terminus undergo multivalent coordination directly with the gold surface[1]. This dynamic binding not only stabilizes the colloidal suspension but also yields a highly cationic surface charge (+30 to +45 mV) ideal for condensing negatively charged nucleic acids.

Biologically, K8-functionalized AuNPs exploit specific cellular trafficking pathways. While octaarginine (R8) often utilizes direct membrane translocation, K8 predominantly enters the cell via endocytosis. Once trapped in the acidic environment of the endolysosomal pathway (pH ~5.5), the extensive buffering capacity of the lysine amines triggers the "proton sponge" effect. This leads to osmotic swelling, endosomal membrane disruption, and the subsequent release of the AuNP cargo into the cytosol[2].

Mechanism of K8-mediated endosomal escape via the proton sponge effect.

Experimental Workflow & Logical Design

The functionalization of AuNPs with K8 is a delicate thermodynamic process. The most critical failure point in this workflow is the transition phase during ligand exchange. If K8 is added slowly or at an insufficient concentration, the nanoparticle's zeta potential will temporarily rest at the isoelectric point (net zero charge). Without electrostatic repulsion, van der Waals forces will instantly cause irreversible aggregation (bridging flocculation).

Causality in Design: To prevent this, the protocol utilizes a rapid bolus injection of excess K8. This forces an immediate charge inversion from highly negative (citrate) to highly positive (K8), bypassing the neutral aggregation zone and maintaining colloidal stability[1].

Workflow for the electrostatic and multivalent amine-directed assembly of K8-AuNPs.

Step-by-Step Methodology

Phase 1: Synthesis of Precursor Citrate-Capped AuNPs (~15-20 nm)

Note: This size is optimal for endocytotic uptake and minimizes steric hindrance during K8 packing.

-

Preparation: Thoroughly clean all glassware with aqua regia (3 parts HCl : 1 part HNO₃), rinse extensively with ultra-pure water (18.2 MΩ·cm), and oven-dry.

-

Gold Reduction: Bring 50 mL of a 0.25 mM HAuCl₄ solution to a vigorous boil under continuous magnetic stirring.

-

Citrate Addition: Rapidly inject 0.5 mL of a 1% (w/v) sodium citrate tribasic solution.

-

Maturation: Continue boiling and stirring for 10–15 minutes. The solution will transition from pale yellow to dark blue, and finally to a brilliant ruby red.

-

Cooling: Remove from heat and continue stirring until the solution reaches room temperature.

-

Self-Validation Checkpoint: Measure the UV-Vis absorbance. A sharp Surface Plasmon Resonance (SPR) peak at exactly 518–520 nm confirms monodisperse ~15 nm particles[1].

Phase 2: K8 Peptide Functionalization

-

Peptide Preparation: Dissolve H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH in RNase-free water to a concentration of 10 mg/mL. Adjust the pH to 6.5 using 0.1 M NaOH if necessary.

-

pH Adjustment of AuNPs: Adjust 10 mL of the synthesized citrate-AuNP solution to pH 6.5. Causality: At pH 6.5, the lysine amines are fully protonated, maximizing electrostatic attraction to the gold surface[1].

-

Rapid Ligand Exchange: While stirring the AuNP solution vigorously (800 rpm), rapidly inject a bolus of 100 µL of the K8 peptide solution.

-

Incubation: Allow the solution to stir continuously for 2 hours at room temperature to ensure maximum surface packing and displacement of weakly bound citrate.

-

Self-Validation Checkpoint: The solution must remain ruby red. A shift to a purple or blue hue indicates that the peptide concentration was too low, resulting in charge-neutralization-induced aggregation.

Phase 3: Purification and Recovery

-

First Wash: Transfer the K8-AuNP solution to centrifuge tubes and spin at 12,000 × g for 15 minutes at 4°C.

-

Decantation: Carefully remove the clear supernatant, which contains the unbound excess K8 peptide.

-

Resuspension: Resuspend the soft, dark red pellet in 10 mL of ultra-pure water using mild sonication (bath sonicator) for 5 seconds.

-

Second Wash: Repeat the centrifugation and resuspension steps to ensure complete removal of free peptide.

-

Storage: Store the functionalized K8-AuNPs at 4°C. Do not freeze, as ice crystal formation will irreversibly aggregate the nanoparticles.

Quantitative Characterization Metrics

To ensure the trustworthiness and reproducibility of the synthesized K8-AuNPs, the following parameters must be verified post-purification. A successful functionalization will yield the metrics outlined in the table below:

| Analytical Parameter | Precursor (Citrate-AuNPs) | Product (K8-AuNPs) | Diagnostic Significance |

| Hydrodynamic Diameter (DLS) | 18 – 22 nm | 25 – 32 nm | An increase of ~5-10 nm confirms the formation of the K8 peptide corona. |

| Zeta Potential | -35 mV to -45 mV | +30 mV to +45 mV | Complete charge inversion confirms successful multivalent amine/electrostatic coating. |

| SPR Peak (λ_max) | 518 – 520 nm | 522 – 526 nm | A slight red-shift (~4-6 nm) indicates a change in the local refractive index at the gold surface without aggregation[1]. |

| Polydispersity Index (PDI) | < 0.10 | < 0.15 | Maintains a narrow size distribution; >0.2 indicates bridging flocculation. |

| Colloidal Stability (pH) | Stable at pH > 5 | Stable at pH 4 – 9 | K8-AuNPs resist aggregation in acidic endosomal conditions due to amine buffering. |

References

-

Conformational Change Induced Reversible Assembly/Disassembly of Poly-l-lysine-Functionalized Gold Nanoparticles The Journal of Physical Chemistry C - ACS Publications URL:[Link]

-

pH-triggered endosomal escape of pore-forming Listeriolysin O toxin-coated gold nanoparticles Journal of Nanobiotechnology (via PMC) URL:[Link]

-

Gold Nanoparticles Stabilized with MPEG-Grafted Poly(l-lysine): in Vitro and in Vivo Evaluation of a Potential Theranostic Agent Bioconjugate Chemistry - ACS Publications URL:[Link]

Sources

Application Note: Surface Functionalization with Octalysine (K8) for Enhanced Primary Cell Adhesion

Introduction & Mechanistic Rationale

Culturing primary cells—such as cortical neurons, glial cells, and primary endothelial cells—presents a significant challenge due to their fastidious nature and poor adherence to standard, negatively charged tissue culture plastics or glass coverslips (1)[1]. To overcome this electrostatic repulsion, surfaces are routinely functionalized with polycationic polymers.

While high-molecular-weight poly-lysine (70–150 kDa) is the industry standard, utilizing defined short-chain oligopeptides like Octalysine (H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH, or K8 ) provides distinct biochemical advantages. Octalysine offers a precise molecular weight, zero batch-to-batch polymer dispersity, and specific receptor-mediated interaction profiles.

Causality of Adhesion: The eight protonated ϵ -amino groups of the K8 peptide create a dense, localized positive charge under physiological conditions. This net positive charge interacts with the negatively charged cell membrane, promoting an electrostatic attraction that facilitates initial cell attachment (2)[2]. Beyond simple charge interactions, research has demonstrated that octalysine specifically promotes cell adhesion through targeted binding with cell-surface Heparan Sulfate Proteoglycans (HSPGs) and integrins, initiating robust focal adhesion signaling pathways required for long-term cell survival (3)[3].

Mechanism of Action

Caption: Mechanism of Octalysine (K8) mediated primary cell adhesion to culture substrates.

Quantitative Parameters for Coating Optimization

To ensure a reproducible and self-validating protocol, the physical parameters of the coating process must be strictly controlled. The table below synthesizes the optimal quantitative conditions required for functionalizing standard tissue culture surfaces with polycationic peptides.

| Parameter | Recommended Value | Rationale / Causality |

| Working Concentration | 50 µg/mL | Provides sufficient peptide density without leaving excessive unbound residue that requires exhaustive washing (2)[2]. |

| Volume per Surface Area | 0.15 mL/cm² | Ensures complete meniscus coverage across the well or coverslip, preventing dry spots where cells will fail to adhere (4)[4]. |

| Minimum Peptide Density | 7.5 µg/cm² | The absolute thermodynamic threshold required to overcome the electrostatic repulsion of the bare substrate (5)[5]. |

| Incubation Time | 1 to 2 hours (at 37°C) | Allows sufficient time for the equilibrium of peptide adsorption to the polystyrene/glass surface (4)[4]. |

| Wash Cycles | 3 to 4 rinses | Crucial step to remove unbound K8 , which is highly toxic to primary cells in suspension (2)[2]. |

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation

-

Stock Solution: Dissolve lyophilized H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH in a sterile 0.1 M Borate Buffer (pH 8.5) to a stock concentration of 1 mg/mL.

-

Expert Insight (Causality): While double-distilled water (ddH2O) is commonly used, its naturally acidic pH (< 6.0) reduces coating efficiency. Utilizing a high-pH borate buffer (pH 8.5) deprotonates the silanol groups on glass and oxidized groups on treated plastics, maximizing the negative charge of the substrate. This drives a much stronger electrostatic deposition of the positively charged octalysine (5)[5].

-

-

Working Solution: Dilute the stock solution 1:20 in sterile tissue culture-grade water to achieve a final working concentration of 50 µg/mL (2)[2].

Phase 2: Surface Coating

-

Dispensing: Add the working solution to the culture vessels, ensuring a minimum volume of 0.15 mL per cm² of surface area (4)[4].

-

Distribution: Gently rock the plates in a figure-eight motion to ensure an even coating and eliminate dry spots.

-

Incubation: Incubate the coated vessels at 37°C in a humidified incubator for 1 to 2 hours to allow for complete peptide adsorption.

Phase 3: Critical Washing & Aspiration

-

Aspiration: Carefully aspirate the octalysine solution from the vessel using a vacuum manifold.

-

Washing (CRITICAL): Wash the surface 3 to 4 times with sterile tissue culture-grade water or DPBS.

-

Expert Insight (Causality): This is the most critical step for cell viability. Unbound polycationic peptides will rapidly bind to the cell membrane of suspended cells during seeding. This interaction disrupts the lipid bilayer, causing severe cytotoxicity and preventing the cells from ever reaching the substrate (2)[2].

-

Phase 4: Drying & Storage

-

Drying: Leave the plates open (or with lids ajar) in a laminar flow hood for at least 2 hours to dry completely (4)[4].

-

Expert Insight (Causality): Evaporation forces the peptide to lay flat against the substrate, maximizing the presentation of the cationic amine groups to the cellular environment.

-

-

Storage: Coated plates can be used immediately or sealed with Parafilm and stored at 4°C for up to two weeks.

Experimental Workflow

Caption: Step-by-step workflow for coating tissue culture plates with Octalysine.

Troubleshooting & Self-Validation

A robust protocol must be a self-validating system. Before committing precious primary cells to the newly coated plates, perform the following quality control check:

-

Visual Meniscus Test (Self-Validation): A properly coated and dried plate will exhibit altered surface tension. When adding the final DPBS wash or the initial cell culture media, the liquid should spread evenly across the well rather than beading up. This confirms the successful transition from a hydrophobic plastic to a hydrophilic, peptide-functionalized surface.

-

Cell Clumping Post-Seeding: If primary cells clump together rather than adhering to the plate, this is a hallmark sign of free, unbound octalysine in the media. Ensure that the 3-4x washing step is strictly adhered to in future batches.

-

Enantiomer Selection: Note that H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is standardly the L-enantiomer, which is susceptible to cellular proteases. This is ideal if the cells need to eventually remodel their matrix. For long-term cultures requiring a permanent electrostatic scaffold, substituting with the D-enantiomer (Octa-D-lysine) prevents enzymatic degradation (2)[2].

References

-

BenchChem. (2025). Application Notes and Protocols for Poly-D-Lysine in Cell Culture. Retrieved from: 2

-

Neuvitro. Polylysine coating | protocol | plate slid coverslip. Retrieved from:5

-

Khalil, I. A., et al. (2008). Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins. ResearchGate. Retrieved from:3

-

Neuvitro. Poly-d-lysine coating | protocols | for slide coverslip. Retrieved from:4

-

Frontiers in Cellular Neuroscience. (2023). A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro. Retrieved from: 1

Sources

Application Note: Engineering Covalently Crosslinked Antimicrobial Hydrogel Coatings Utilizing Octalysine (K8)

Executive Summary

The development of antimicrobial coatings for medical devices and wound dressings is a critical frontier in preventing biofilm-associated infections. While high-molecular-weight polylysine is commonly utilized for its bactericidal properties, its inherent polydispersity often leads to inconsistent crosslinking densities and variable mammalian cytotoxicity.

This application note details a highly reproducible, self-validating protocol for the fabrication of antimicrobial hydrogel coatings using Octalysine (H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH, K8) and Hyaluronic Acid (HA) . By leveraging the precise stoichiometry of the K8 oligopeptide, researchers can engineer a contact-killing hydrogel network with predictable mechanical properties, zero leaching, and potent efficacy against both Gram-positive and Gram-negative pathogens.

Mechanistic Rationale: The Causality of Design

The Macromolecular Matrix: Hyaluronic Acid (HA)

Hyaluronic acid is selected as the hydrogel backbone due to its exceptional biocompatibility and intrinsic resistance to nonspecific protein adsorption (anti-fouling). More importantly, its repeating disaccharide units provide a high density of carboxyl (-COOH) groups, which serve as the primary anchoring sites for covalent crosslinking .

The Antimicrobial Crosslinker: Octalysine (K8)

K8 is a synthetic, monodisperse polycationic octapeptide. Unlike traditional crosslinkers that offer no biological function, K8 serves a dual purpose:

-

Structural Crosslinking: K8 possesses exactly nine primary amines (one N-terminal α -amine and eight side-chain ϵ -amines). This allows a single K8 molecule to bridge multiple HA chains, forming a robust 3D network.

-

Contact-Killing Efficacy: The protonated amines of K8 exert a strong electrostatic attraction toward the negatively charged teichoic acids and lipopolysaccharides of bacterial membranes, leading to localized membrane disruption and rapid cell lysis .

Mechanism of Action: Electrostatic targeting and disruption of bacterial membranes by Octalysine (K8).

Experimental Workflow & Self-Validating Protocols

A protocol is only as reliable as its internal controls. To ensure the hydrogel is actively contact-killing rather than passively leaching unreacted peptide, this workflow integrates orthogonal chemical and biological validation steps.

Self-validating workflow for the fabrication of covalently crosslinked HA-K8 hydrogel coatings.

Reagents & Materials

-

Sodium Hyaluronate (HA): MW ~100 kDa.

-

Octalysine (K8): H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (TFA salt removed, >95% purity).

-

Crosslinkers: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

-

Buffers: 0.1 M MES buffer (pH 5.5) and 1X PBS (pH 7.4).

Step-by-Step Methodology

Phase 1: Substrate Activation and Solution Preparation

Causality Check: EDC requires a slightly acidic environment to efficiently form the active O-acylisourea intermediate. Using PBS at this stage would result in rapid, unproductive hydrolysis of EDC .

-

Substrate Preparation: Treat titanium or glass substrates with O2 plasma for 2 minutes. Why? This increases surface energy and generates reactive hydroxyl groups, ensuring the hydrogel physically anchors to the substrate.

-

HA Activation: Dissolve HA in 0.1 M MES buffer (pH 5.5) to a final concentration of 2% (w/v). Add EDC and NHS at a molar ratio of 1:4:4 (HA carboxylates : EDC : NHS). Stir at room temperature for 15 minutes. Why NHS? The O-acylisourea intermediate is highly unstable. NHS converts it into a semi-stable amine-reactive NHS-ester, extending the crosslinking half-life from seconds to hours.

Phase 2: In Situ Crosslinking and Coating Deposition

-

K8 Addition: Dissolve K8 in ultra-pure water. Rapidly mix the K8 solution into the activated HA solution to achieve a final K8 concentration of 0.5% (w/v).

-

Spin-Coating: Immediately dispense 200 µL of the HA-K8 mixture onto the activated substrate. Spin-coat at 1500 RPM for 30 seconds to ensure a uniform thin film.

-

Curing: Transfer the coated substrates to a humidified incubator at 37°C for 4 hours to drive the amide bond formation to completion.

Phase 3: Stringent Washing and Self-Validation

Causality Check: Unreacted EDC, NHS, and the urea byproduct can cause severe cytotoxicity, masking the true biocompatibility of the coating. 6. Washing: Submerge the coated substrates in a continuous flow of 1X PBS (pH 7.4) for 24 hours, changing the buffer every 8 hours. 7. Chemical Validation (TNBS Assay): Sample the final wash buffer and react it with 2,4,6-trinitrobenzene sulfonic acid (TNBS). A lack of absorbance at 335 nm confirms that 100% of the unreacted K8 has been successfully washed away, validating that any observed antimicrobial activity is due to the covalently bound network. 8. Biological Validation (Diffusion vs. Contact): Place the hydrogel on an agar plate inoculated with Staphylococcus aureus ( 106 CFU/mL). A properly crosslinked HA-K8 hydrogel must exhibit a Zone of Inhibition (ZOI) of exactly 0 mm (proving zero leaching). Subsequently, perform Live/Dead fluorescence microscopy directly on the hydrogel surface; it must show >99% propidium iodide (red) staining, proving contact-mediated membrane disruption.

Data Presentation & Expected Outcomes

The integration of K8 into the HA network fundamentally alters the physicochemical properties of the hydrogel. Table 1 summarizes the expected quantitative parameters, serving as a benchmark for quality control.

Table 1: Expected Physicochemical and Biological Parameters of HA-K8 Hydrogel Coatings

| Parameter | HA Control (Uncrosslinked) | HA-K8 (Low Density, 0.1% K8) | HA-K8 (High Density, 0.5% K8) | Validation Implication |

| Crosslinking Efficiency | N/A | > 85% | > 92% | Confirms covalent amide bond formation. |

| Water Contact Angle | ~25° | ~45° | ~60° | Validates integration of the amphiphilic K8 peptide. |

| Swelling Ratio (Q) | Dissolves | ~25 | ~15 | Higher crosslinking density restricts water uptake. |

| Zone of Inhibition | 0 mm | 0 mm | 0 mm | Validates the non-leaching (covalently locked) nature. |

| Surface Bactericidal Efficacy | < 5% | > 80% | > 99.9% | Confirms the contact-killing mechanism of action. |

References

-

Injectable ε-poly-lysine/hyaluronic acid hydrogel for targeted prevention of cardiovascular implantable electronic device pocket infections. Biomaterials Research, 2023. URL:[Link]

-

Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex. ACS Applied Bio Materials, 2022. URL:[Link]

-

Self-assembling peptide biomaterials: Insights from spontaneous and enhanced sampling molecular dynamics simulations. Chemical Physics Reviews, 2023. URL:[Link]

-

Antibacterial polylysine˗containing hydrogels for hemostatic and wound healing applications: Preparation methods, current advances and future perspectives. Biomaterials Science, 2024. URL:[Link]

Technical Support Center: Troubleshooting and Preventing H-(Lys)₈-OH Aggregation in PBS Buffer

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide addresses a common yet critical challenge in the laboratory: the aggregation of the highly cationic peptide, H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (octa-L-lysine or (Lys)₈), in Phosphate-Buffered Saline (PBS). Understanding the underlying physicochemical interactions is paramount to preventing this issue and ensuring the validity of your experimental results. This document provides in-depth, evidence-based solutions and troubleshooting protocols.

FAQ 1: The Core Problem - Why Is My H-(Lys)₈-OH Aggregating in PBS?

Answer: The aggregation of H-(Lys)₈-OH in PBS is not surprising when you consider the molecular interactions at play. While seemingly a simple dissolution, it's a complex interplay of electrostatic forces.

The primary cause is the strong electrostatic interaction between the positively charged peptide and the negatively charged phosphate ions in the buffer. Here's a breakdown of the mechanism:

-

Polycationic Nature of Octa-L-lysine: The peptide H-(Lys)₈-OH consists of eight lysine residues. At the physiological pH of PBS (~7.4), the side-chain amino group of each lysine is protonated, giving the peptide a high net positive charge (+8). This high charge density typically leads to strong electrostatic repulsion between peptide chains, keeping them in an extended, soluble conformation[1][2].

-

The Role of Phosphate Ions: PBS contains dibasic (HPO₄²⁻) and monobasic (H₂PO₄⁻) phosphate ions. These polyvalent anions can act as "bridges" or cross-linking agents between the positively charged lysine side chains on different peptide molecules[3].

-

Charge Neutralization and Aggregation: The binding of phosphate ions neutralizes the positive charges on the peptide chains. This screening effect dramatically reduces the electrostatic repulsion that keeps the peptides soluble, allowing weaker, attractive forces (like van der Waals forces and hydrogen bonding) to dominate, leading to self-association and aggregation[4][5]. This can sometimes result in the formation of ordered β-sheet structures, a common feature of peptide aggregates[6].

The diagram below illustrates this charge-neutralization-driven aggregation mechanism.

FAQ 2: Proactive Prevention - What is the Best Practice for Dissolving H-(Lys)₈-OH?

Answer: The proper initial dissolution of a peptide is the most critical step in preventing aggregation. Never directly dissolve a lyophilized cationic peptide powder into a high-ionic-strength, phosphate-containing buffer.

Follow this validated, step-by-step protocol for optimal results.

Experimental Protocol: Recommended Dissolution Workflow

-

Pre-dissolution Steps:

-

Initial Solubilization (The Critical Step):

-

For a highly basic and hydrophilic peptide like H-(Lys)₈-OH, the best initial solvent is sterile, high-purity water (e.g., Milli-Q or WFI)[10].

-

Add a small volume of water to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

-

If the peptide does not readily dissolve in water, which is unlikely for (Lys)₈ but possible, use a dilute acidic solution. A sterile 10% acetic acid solution is a good choice. Add it dropwise until the peptide dissolves fully[8][11]. The acidic environment ensures all lysine side chains are fully protonated, maximizing solubility.

-

-

Dilution into Final Buffer:

-

Once you have a clear, concentrated stock solution, slowly add it dropwise to your final, vortexing buffer to achieve the desired working concentration[8].

-

Crucially, consider using an alternative to standard PBS for your final buffer (see FAQ 4).

-

-

Verification and Storage:

-

Visually inspect the final solution. It should be completely clear and free of particulates. If it appears cloudy or opalescent, aggregation has occurred[9].

-

For short-term storage, keep the solution at 2-8°C. For long-term storage, it is recommended to aliquot the concentrated stock solution and store it at -20°C or -80°C[12]. Avoid repeated freeze-thaw cycles[7].

-

The following workflow diagram summarizes this best-practice approach.

FAQ 3: Troubleshooting - What Buffer Alternatives and Additives Can I Use?

Answer: If you are bound to a near-physiological pH and ionic strength but are seeing aggregation, modifying or replacing PBS is the most effective strategy.

Buffer Alternatives to Standard PBS

The key is to replace the polyvalent phosphate anion with a monovalent or zwitterionic buffering agent. This eliminates the primary cause of cross-linking.

| Buffer System | Typical Composition | Key Ion | Pros | Cons |

| Standard PBS | 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, 137 mM NaCl, 2.7 mM KCl, pH 7.4 | HPO₄²⁻ / H₂PO₄⁻ | Physiologically relevant, widely used. | High risk of aggregation for polycationic peptides. |

| HEPES-Buffered Saline (HBS) | 20-25 mM HEPES, 150 mM NaCl, pH 7.4 | Zwitterionic | Excellent buffering capacity at pH 7-8. Zwitterionic nature minimizes ionic cross-linking[13]. | More expensive than PBS. |

| Tris-Buffered Saline (TBS) | 25-50 mM Tris, 150 mM NaCl, pH 7.4 | Tris (Cationic) | Inexpensive and common. Less likely to cause aggregation than PBS. | Buffering capacity is pH- and temperature-dependent. Tris is a primary amine and can react with certain reagents. |

| MOPS-Buffered Saline | 20 mM MOPS, 150 mM NaCl, pH 7.4 | Zwitterionic | Good buffering capacity around pH 7.2. Does not interact with most metal ions. | Less common in cell-based assays than HEPES. |

Recommendation: For applications requiring a physiological salt concentration, HEPES-Buffered Saline (HBS) is the superior choice for minimizing H-(Lys)₈-OH aggregation.

Stabilizing Excipients and Additives

If modifying the buffer is not possible, or for added security, certain excipients can be included to enhance solubility and prevent aggregation. These should be tested for compatibility with your specific assay.

| Excipient | Mechanism of Action | Recommended Starting Conc. | Considerations & References |

| L-Arginine | Acts as a "solubility enhancer." The guanidinium group can disrupt both electrostatic and hydrophobic interactions that lead to aggregation. | 50 - 500 mM | Highly effective for many proteins and peptides. Can be combined with L-Glutamate.[13][14] |

| Trehalose / Sucrose | These are osmolytes that thermodynamically stabilize the peptide's hydrated state, making self-association less favorable. | 5% - 10% (w/v) | Generally biocompatible and non-interfering in many assays.[15] |

| Polysorbate 20 / 80 | Non-ionic surfactants that prevent aggregation at interfaces (air-water, solid-water) and can solubilize hydrophobic patches. | 0.01% - 0.05% (v/v) | May be less critical for hydrophilic (Lys)₈ unless it's part of a larger, more complex formulation. Can interfere with some assays.[16] |

FAQ 4: Validation - How Can I Confirm My Peptide is Monomeric?

Answer: Visual clarity is a good first indicator, but it is not quantitative. To rigorously confirm that your H-(Lys)₈-OH solution is free of aggregates, you should employ biophysical characterization techniques.

Experimental Protocol: A Workflow for Validating Peptide Solution Quality

-

Turbidity Measurement (UV-Vis Spectrophotometry):

-

Principle: A quick, simple method to quantify the degree of aggregation. Aggregates scatter light, leading to an apparent increase in absorbance.

-

Method:

-

Blank the spectrophotometer with the exact buffer used for your peptide solution.

-

Measure the absorbance of your peptide solution at a wavelength where the peptide itself does not absorb, typically between 340 nm and 600 nm.

-

An absorbance reading significantly above the baseline (e.g., >0.05 AU) indicates the presence of light-scattering aggregates.

-

-

-

Dynamic Light Scattering (DLS):

-

Principle: DLS is the gold standard for measuring the size distribution of particles in a solution. It provides direct evidence of the presence of aggregates.

-

Method:

-

Filter your sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) into a clean DLS cuvette.

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

Perform the measurement. The instrument will report the hydrodynamic radius (Rh) and the polydispersity index (PDI).

-

-

Interpretation: A monomeric (Lys)₈ solution should show a single, narrow peak corresponding to a small hydrodynamic radius. The presence of larger species (e.g., >10 nm) or a high PDI (>0.2) is a clear indication of aggregation[15].

-

-

Circular Dichroism (CD) Spectroscopy:

-

Principle: CD measures the secondary structure of the peptide. While monomeric (Lys)₈ in solution adopts a random coil conformation, aggregation is often associated with a transition to a β-sheet structure[1][17].

-

Method:

-

Acquire a CD spectrum of your peptide solution in the far-UV range (typically 190-250 nm).

-

A spectrum with a strong minimum around 200 nm is characteristic of a random coil.

-

The appearance of a minimum around 218 nm is a strong indicator of β-sheet formation and, by extension, aggregation.

-

-

This validation workflow provides a multi-faceted approach to ensuring the quality of your peptide solution.

References

-

Polylysine is a Proteostasis Network-Engaging Structural Determinant. (n.d.). PMC - NIH. [Link]

-

Poly-L-Lysine. (n.d.). Ted Pella. [Link]

-

Influence of pH and Surface Chemistry on Poly-L-Lysine Adsorption onto Solid Supports Investigated by Quartz Crystal Microbalance with Dissipation Monitoring. (2015). ResearchGate. [Link]

-

Influence of pH and Surface Chemistry on Poly(L-lysine) Adsorption onto Solid Supports Investigated by Quartz Crystal Microbalance with Dissipation Monitoring. (2015). PubMed. [Link]

-

Features of ε-Polylysine / Antimicrobial, aggregation, adsorption, dispersion. (n.d.). JNC. [Link]

-

Induction of Aggregation and of the Release Reaction in Human Platelets by Polylysine. (2009). Karger Publishers. [Link]

-

Detection and prevention of protein aggregation before, during, and after purification. (2005). ScienceDirect. [Link]

-

General Guide for Dissolving Peptides. (n.d.). Peptide Synthetics. [Link]

-

Visualizing the Interaction between Poly-l-lysine and Poly(acrylic acid) Microgels Using Microscopy Techniques: Effect of Electrostatics and Peptide Size. (2006). Langmuir. [Link]

-

How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. [Link]

-

Preventing Protein Aggregation: Insights and Strategies. (2026). BioPharmaSpec. [Link]

-

The Diastereomeric Assembly of Polylysine Is the Low-Volume Pathway for Preferential Formation of β-Sheet Aggregates. (2004). Journal of the American Chemical Society. [Link]

-

Preventing Protein Aggregation. (2014). Biozentrum, University of Basel. [Link]

-

Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. [Link]

-

pH dependence of the assembly mechanism and properties of poly(L-lysine) and poly(L-glutamic acid) complexes. (2018). RSC Publishing. [Link]

-

Guidelines for Dissolving Peptides. (n.d.). GenScript. [Link]

-

Influence of pH and Surface Chemistry on Poly(l-lysine) Adsorption onto Solid Supports Investigated by Quartz Crystal Microbalance with Dissipation Monitoring. (2015). ACS Publications. [Link]

-

Fibril-shaped aggregates of doxorubicin with poly-l-lysine and its derivative. (2016). RSC Publishing. [Link]

-

The Chemistry of Polylysine: Properties and Applications for Industrial Buyers. (n.d.). Noah Technologies. [Link]

-

Poly-L-Lysine-Induced Morphology Changes in Mixed Anionic/Zwitterionic and Neat Zwitterionic-Supported Phospholipid Bilayers. (2013). PMC - NIH. [Link]

-

Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]

-

Poly-lysine Types for Biomedical Applications. (n.d.). Merck Millipore. [Link]

-

High Concentration Solubility and Stability of ɛ-poly-l-lysine in an Ammonium-Based Ionic Liquid: A Suitable Media for Polypeptide Packaging and Biomaterial Preparation. (2018). PubMed. [Link]

-

The influence of poly(L-lysine) on phospholipid polymorphism. Evidence that electrostatic polypeptide-phospholipid interactions can modulate bilayer/non-bilayer transitions. (1980). PubMed. [Link]

-

Slide Preparation Supplies for making and storing 150 poly-l-lysine coated slides. (n.d.). Schoolnik Lab, Stanford University. [Link]

-

Fibril-shaped aggregates of doxorubicin with poly-L-lysine and its derivative. (2016). ResearchGate. [Link]

-

Poly-L-lysine Solution(10×). (n.d.). Elabscience. [Link]

-

Phosphorylation as a Tool To Modulate Aggregation Propensity and To Predict Fibril Architecture. (2017). PMC - NIH. [Link]

-

Poly-L-lysine dissolves fibrillar aggregation of the Alzheimer beta-amyloid peptide in vitro. (2002). PubMed. [Link]

-

Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]

-

Polyphosphate attachment to lysine repeats is a non-covalent protein modification. (2024). PubMed. [Link]

-

AMPHIPHILIC COPOLYMERS REDUCE AGGREGATION OF UNFOLDED LYSOZYME MORE EFFECTIVELY THAN POLYETHYLENE GLYCOL. (2010). PMC - NIH. [Link]

-

Poly-L-Lysine coating issue. (2012). ResearchGate. [Link]

-

Poly(L-lysine)-induced aggregation of single-strand oligo-DNA-modified gold nanoparticles. (2009). PubMed. [Link]

-

Poly(L-lysine)-induced aggregation of single-strand oligo-DNA-modified gold nanoparticles. (2009). Semantic Scholar. [Link]

-

Modulating the poly-L-lysine structure through the control of the protonation-deprotonation state of L-lysine. (2021). ResearchGate. [Link]

-

A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro. (2023). Frontiers. [Link]

-

Polylysine. (n.d.). Wikipedia. [Link]

-

Is there something like an optimal "anti-aggregation" buffer? (2014). ResearchGate. [Link]

Sources

- 1. Polylysine is a Proteostasis Network-Engaging Structural Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polylysine - Wikipedia [en.wikipedia.org]

- 3. Polyphosphate attachment to lysine repeats is a non-covalent protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. The influence of poly(L-lysine) on phospholipid polymorphism. Evidence that electrostatic polypeptide-phospholipid interactions can modulate bilayer/non-bilayer transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptidesynthetics.co.uk [peptidesynthetics.co.uk]

- 8. lifetein.com [lifetein.com]

- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 10. genscript.com [genscript.com]

- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. biopharmaspec.com [biopharmaspec.com]

- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]

- 17. pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Enhancing the Serum Stability of Octalysine (K8) Polyplexes

Welcome to the Advanced Troubleshooting Guide for oligopeptide-mediated nucleic acid delivery. This resource is designed for drug development professionals and application scientists working with H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (Octalysine, K8) polyplexes.

While K8 is an excellent cell-penetrating peptide (CPP) and DNA/RNA condensing agent, its short chain length often results in poor stability when exposed to physiological fluids. Below, we dissect the thermodynamic causality of this instability and provide field-proven, self-validating protocols to engineer robust delivery vectors.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why do my K8/nucleic acid polyplexes aggregate and lose transfection efficiency in 10% FBS?

The Causality: The binding between the cationic primary amines of the K8 peptide and the anionic phosphate backbone of nucleic acids is driven by electrostatic interactions and the entropic release of counterions. Because K8 is a short oligomer (only 8 repeating units), it lacks the high cooperative binding affinity seen in longer polylysines (e.g., K32) 1. When introduced to serum, negatively charged proteins (such as albumin and globulins) competitively bind to the K8 peptides. This polyanion competition disrupts the polyplex, leading to premature DNA/RNA release, subsequent nuclease degradation, and salt-induced colloidal aggregation 2.

Q2: How can I chemically modify K8 to prevent premature dissociation without increasing the overall peptide length?

The Solution: You must alter the thermodynamic stability of the complex without relying solely on electrostatic length. The three most effective strategies are:

-

Thiol-Mediated Disulfide Crosslinking: By synthesizing K8 with terminal cysteine residues (e.g., Cys-K8-Cys), the peptides will spontaneously form intermolecular disulfide bonds in the oxidative extracellular environment. This effectively "locks" the polyplex together, vastly improving serum stability. Upon endocytosis, the highly reductive intracellular environment (driven by glutathione) cleaves these bonds, ensuring efficient payload release 3.

-

Steric Shielding (PEGylation): Conjugating Polyethylene Glycol (PEG) to the K8 peptide (PEG-K8) creates a dense hydrophilic corona around the polyplex. This steric barrier physically prevents serum proteins from accessing and displacing the K8 core 4.

-

Hydrophobic Modification: Grafting lipid tails (e.g., stearic acid) to the K8 peptide promotes hydrophobic collapse during polyplex formation, squeezing out water and creating a highly compact, serum-resistant core [[5]]().

Q3: Does PEGylation completely solve the problem, or does it introduce new variables?